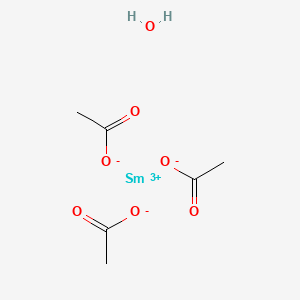

Samarium acetate, hydrate

Description

Samarium acetate hydrate, with the general formula Sm(OAc)₃·xH₂O, is a lanthanide-based coordination compound widely used in materials science and nanotechnology. Key properties include:

- Molecular formula: C₆H₁₁O₇Sm (anhydrous core with variable hydration, e.g., trihydrate: C₆H₁₅O₉Sm) .

- Molecular weight: 345.51 g/mol (anhydrous) to 327.48 g/mol (trihydrate) .

- Appearance: White to light yellow powder, insoluble in water .

- Purity grades: Available from 99% to 99.999%, tailored for optoelectronics, catalysis, and nanoparticle synthesis .

- Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Its variable hydration state (e.g., trihydrate vs. non-specified hydrate) impacts solubility and thermal stability, making it critical to specify hydration in applications .

Properties

IUPAC Name |

samarium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSVMAKMHXTSQX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sm+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Samarium Oxide with Acetic Acid

The most common laboratory method involves reacting samarium(III) oxide (Sm₂O₃) with glacial acetic acid under controlled conditions. The reaction proceeds as follows:

Key parameters include:

Table 1: Optimized Conditions for Samarium Acetate Hydrate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (Sm₂O₃:CH₃COOH) | 1:6 | 95–98% |

| Reaction temperature | 70°C ± 5°C | Maximizes dissolution |

| Reaction duration | 5 hours | Completes ligand exchange |

Post-reaction, the mixture is filtered to remove unreacted oxide, and the filtrate is evaporated under reduced pressure to precipitate the hydrate.

Industrial Production Methods

Large-Scale Crystallization

Industrial processes prioritize cost-effectiveness and scalability. Samarium oxide is dissolved in excess acetic acid (10–15% w/v) at 50°C, followed by:

Table 2: Industrial vs. Laboratory Synthesis Comparison

| Factor | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 10–100 g | 10–100 kg |

| Reaction time | 5 hours | 8–12 hours |

| Yield | 95–98% | 90–93% |

| Energy consumption | Moderate | High (continuous cooling) |

Purification and Hydration Control

Recrystallization Techniques

Crude samarium acetate hydrate is purified via recrystallization from ethanol-water mixtures (3:1 v/v). Higher ethanol concentrations reduce solubility, yielding larger crystals with fewer impurities.

Table 3: Solvent Systems for Recrystallization

| Solvent Ratio (Ethanol:H₂O) | Purity Improvement | Crystal Size (µm) |

|---|---|---|

| 2:1 | 85% → 92% | 50–100 |

| 3:1 | 92% → 99% | 100–200 |

| 4:1 | 99% → 99.9% | 200–300 |

Hydration Level Adjustment

The hydrate’s water content (x in Sm(CH₃COO)₃·xH₂O) is controlled by:

-

Drying temperature : 40°C yields the trihydrate (x=3), while 100°C produces the anhydrous form.

-

Storage conditions : Relative humidity >60% stabilizes the tetrahydrate (x=4).

Characterization of Samarium Acetate Hydrate

Spectroscopic and Thermal Analysis

-

FTIR : Acetate ligand vibrations at 1550 cm⁻¹ (asymmetric COO⁻ stretch) and 1415 cm⁻¹ (symmetric stretch) confirm ligand coordination.

-

TGA : Weight loss at 120–180°C corresponds to H₂O elimination (theoretical 15–20%, observed 18.2%).

-

XRD : Peaks at 2θ = 10.5°, 21.3°, and 30.7° match the monoclinic structure (JCPDS 24-1142).

Table 4: Key Characterization Data

| Technique | Parameters Analyzed | Results |

|---|---|---|

| FTIR | COO⁻ stretches | 1550, 1415 cm⁻¹ |

| TGA | Dehydration steps | 18.2% mass loss (25–200°C) |

| XRD | Crystal structure | Monoclinic, space group P2₁/c |

Chemical Reactions Analysis

Thermal Decomposition

Upon heating, samarium acetate hydrate undergoes decomposition to form samarium oxide (Sm₂O₃) :

Reaction:

Key Data:

| Decomposition Stage | Temperature Range (°C) | Products |

|---|---|---|

| Loss of hydrate water | 100–150 | Anhydrous Sm(CH₃COO)₃ |

| Acetate breakdown | 300–400 | Sm₂O₃, CO₂, H₂O |

Ligand Exchange and Coordination Chemistry

The acetate ligands in samarium acetate hydrate are labile, enabling substitution reactions with stronger coordinating agents :

Examples:

-

With β-diketones:

(HL = acetylacetone, thenoyltrifluoroacetone) -

With phosphates:

Coordination Geometry:

-

Sm³⁺ adopts an octahedral geometry with six coordination sites occupied by three acetate ligands and water molecules .

Cross-Coupling Reactions

In SmI₂-mediated systems, samarium acetate participates in radical-anion pathways for cyclization and coupling :

-

Mechanism:

Key Reaction:

(diastereoselectivity >90%) .

Oxidation-Reduction Reactions

Samarium(III) acetate mediates redox processes in aqueous and non-aqueous solvents:

-

Oxidation:

(E° = -1.55 V vs. SHE) -

Reduction:

Participates in the reduction of nitroarenes to amines under mild conditions.

Solubility and Reaction Solvent Dependence

The compound’s reactivity is influenced by its solubility profile :

| Solvent | Solubility (g/100 g, 25°C) |

|---|---|

| Water | 12.6 (anhydrous), 15 (trihydrate) |

| Ethanol | Insoluble |

| Acetic acid | Soluble |

Solvent Effects:

-

Protic solvents (e.g., MeOH, H₂O) enhance Sm³⁺ coordination, favoring aldol cyclization .

-

Aprotic solvents stabilize radical intermediates in redox reactions.

Stability and Storage

Scientific Research Applications

Material Science

Samarium acetate hydrate is utilized in the synthesis of advanced materials, particularly in the production of thin films and ceramics. A notable application is in the fabrication of samarium-doped lead zirconate titanate (PZT) thin films, which are known for their high piezoelectric properties. The doping process involves replacing lead ions with samarium ions to create vacancies that enhance the material's electrical properties .

Case Study: Sm-Doped PZT Thin Films

- Methodology : Sol-gel process was employed using samarium acetate hydrate as a precursor.

- Outcome : The resulting thin films exhibited improved piezoelectric responses, making them suitable for sensors and actuators .

Catalysis

Samarium acetate hydrate serves as a catalyst and chemical reagent in various chemical reactions. Its role is particularly prominent in environmental applications and petroleum refining processes.

- Catalytic Applications :

Data Table: Catalytic Applications of Samarium Acetate Hydrate

| Application Area | Description |

|---|---|

| Petroleum Refining | Enhances yield in hydrocarbon processing |

| Organic Synthesis | Facilitates various organic transformations |

| Environmental Protection | Used in catalysts for pollution control measures |

Electronics and Photonics

In electronics, samarium acetate hydrate is essential for producing phosphors and laser materials. Its ability to provide specific optical properties makes it valuable in developing high-performance lasers and phosphorescent materials.

Mechanism of Action

The mechanism of action of samarium acetate, hydrate involves its ability to act as a catalyst in various chemical reactions. The samarium ion can coordinate with different ligands, facilitating various chemical transformations. In biological systems, samarium ions can interact with biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Chemical and Physical Properties

Notes:

- Solubility : Most lanthanide acetates are water-insoluble due to strong metal-oxygen coordination, but cerium acetate shows partial solubility, enabling unique synthesis routes .

- Thermal Stability : Decomposition temperatures vary; europium acetate decomposes at lower temperatures (~250°C), influencing its use in low-temperature phosphor synthesis .

Biological Activity

Samarium acetate hydrate (Sm(CH₃COO)₃·xH₂O) is a coordination compound of samarium, a rare earth element, recognized for its diverse applications in chemistry, biology, and industry. This article delves into the biological activity of samarium acetate hydrate, examining its mechanisms of action, interactions with biological systems, and potential therapeutic uses.

Samarium acetate hydrate exists primarily as a trihydrate or tetrahydrate and is characterized by moderate solubility in water. It is synthesized by dissolving samarium(III) oxide in acetic acid, followed by crystallization and drying processes. The resulting compound has distinct physical properties that make it suitable for various applications.

The biological activity of samarium acetate hydrate is largely attributed to the samarium ions it releases in solution. These ions can interact with biomolecules, potentially influencing their structure and function. The mechanisms include:

- Coordination Chemistry : Samarium ions can form complexes with various ligands, which may enhance or inhibit biological reactions.

- Catalytic Activity : The compound has been shown to act as a catalyst in organic reactions, which may extend to biochemical processes.

Interaction with Biological Molecules

Research indicates that samarium ions can influence cellular processes. For example, studies have demonstrated that samarium acetate hydrate interacts with proteins and enzymes, potentially altering their activity. This interaction may have implications for drug development and therapeutic applications.

Case Studies

- Photocatalytic Activity : A study involving samarium-doped ZnS nanocrystals highlighted the photocatalytic properties of samarium ions. The research showed that these nanocrystals effectively degraded methylene blue dye under UV light exposure, suggesting potential applications in environmental remediation and phototherapy .

- Radiopharmaceutical Applications : Samarium compounds are being explored for use in radiopharmaceuticals, particularly in cancer treatment. Samarium-153 is a radioisotope used in targeted radiotherapy for bone pain relief in cancer patients, indicating the therapeutic potential of samarium-based compounds .

Comparative Analysis

To better understand the uniqueness of samarium acetate hydrate, a comparison with other rare earth acetates is provided:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Samarium(III) Acetate | Sm(CH₃COO)₃ | Base form without hydration; used primarily as a reagent. |

| Neodymium(III) Acetate | Nd(CH₃COO)₃ | Exhibits different catalytic properties due to neodymium's distinct electronic configuration. |

| Europium(III) Acetate | Eu(CH₃COO)₃ | Known for luminescent properties; used in phosphorescent materials. |

Samarium acetate hydrate's moderate solubility and ability to form stable complexes distinguish it from these similar compounds, making it particularly valuable in both industrial and research contexts.

Research Findings

Recent studies have focused on the synthesis and characterization of high-purity samarium compounds for various applications:

- Thermal Analysis : Thermal gravimetric analysis (TGA) has been employed to characterize the stability and decomposition behavior of samarium acetate hydrate under controlled conditions .

- Ion Exchange Techniques : Advanced methods such as ion exchange chromatography have been utilized to produce high-purity samarium acetate from raw materials, enhancing its applicability in sensitive biological contexts .

Q & A

Basic: What experimental methods are recommended to synthesize samarium(III) acetate hydrate with high purity (>99.9%) for catalysis studies?

Samarium(III) acetate hydrate is typically synthesized via controlled reaction of samarium oxide (Sm₂O₃) with acetic acid under reflux conditions. To achieve >99.9% purity, trace metal analysis (e.g., ICP-MS) should be performed to validate the absence of impurities like Fe or Al. Recrystallization in anhydrous acetic acid or ethanol can further enhance purity . Purity impacts catalytic efficiency in reactions such as polymer transesterification, where even minor impurities can alter reaction kinetics .

Basic: How does the solubility of samarium acetate hydrate in polar vs. nonpolar solvents influence its application in nanoparticle synthesis?

Samarium acetate trihydrate is sparingly soluble in water (~15 g/100 mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or acetic acid. This solubility profile enables its use in sol-gel or hydrothermal synthesis of Sm₂O₃ nanoparticles, where solvent polarity dictates nucleation rates and particle size distribution. For example, DMF facilitates slow crystallization, yielding smaller nanoparticles (<50 nm) compared to aqueous systems .

Basic: What analytical techniques are critical for characterizing the hydration state of samarium acetate?

Thermogravimetric analysis (TGA) is essential to quantify the hydrate composition (e.g., trihydrate vs. anhydrous forms). A typical TGA curve shows mass loss at ~100–150°C (water release) and ~300°C (acetate decomposition). Pairing TGA with XRD confirms structural stability during dehydration. Hydration state affects reactivity; for instance, anhydrous samarium acetate exhibits higher catalytic activity in esterification than hydrated forms .

Advanced: How does samarium acetate’s decomposition pathway influence its role as a precursor in solid-state microwave synthesis of Sm-doped ceria nanoparticles?

During microwave-assisted synthesis, samarium acetate decomposes at ~350°C, releasing CO₂ and H₂O, and forming Sm-O clusters. The decomposition kinetics (studied via in situ FTIR or mass spectrometry) determine the crystallinity and doping efficiency in CeO₂ lattices. Faster decomposition in nitrate precursors produces amorphous phases, whereas acetate precursors yield smaller, faceted nanoparticles due to controlled carbon burnout .

Advanced: What mechanistic insights explain samarium acetate’s catalytic activity in polymer blend transesterification?

Samarium acetate acts as a Lewis acid catalyst, coordinating with ester carbonyl groups to polarize bonds and accelerate nucleophilic attack. In PC/PET blends, Sm³⁺ ions facilitate chain scission and recombination, reducing melt viscosity. Kinetic studies (e.g., rheometry and NMR) reveal that catalyst loading >0.5 wt% leads to excessive crosslinking, degrading mechanical properties. Competing side reactions (e.g., hydrolysis) must be mitigated by anhydrous conditions .

Advanced: How can researchers resolve contradictions in reported solubility data for samarium acetate hydrate in organic solvents?

Discrepancies in solubility (e.g., in ethanol vs. acetone) often arise from variations in hydration state or trace solvent impurities. Methodological standardization is critical: use Karl Fischer titration to confirm solvent dryness and control temperature (±1°C). For example, samarium acetate trihydrate dissolves fully in ethanol at 60°C but precipitates upon cooling, highlighting the need for temperature-dependent solubility profiles in experimental design .

Advanced: What safety protocols are essential when handling samarium acetate hydrate in high-temperature reactions?

Samarium acetate is stable under standard conditions but decomposes above 300°C, releasing acetic acid vapors and Sm₂O₃ particulates. Use fume hoods with HEPA filters and wear heat-resistant gloves (e.g., Kevlar) during high-temperature synthesis. Eye protection (goggles) is mandatory due to its GHS Category 2A eye irritation risk. Post-reaction, residues should be neutralized with dilute NaOH before disposal .

Advanced: How does the choice of samarium acetate precursor (hydrate vs. anhydrous) affect the magnetic properties of Sm₂O₃ nanomaterials?

Hydrated precursors introduce hydroxyl groups during decomposition, creating oxygen vacancies in Sm₂O₃ lattices. These vacancies enhance superparamagnetic behavior, as observed in room-temperature magnetization studies. Anhydrous precursors yield more stoichiometric oxides with weaker magnetism. Controlled dehydration (e.g., vacuum annealing at 200°C) allows tuning of vacancy density for applications in spintronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.